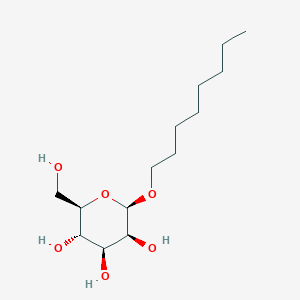

Octyl beta-D-mannopyranoside

Vue d'ensemble

Description

Octyl beta-D-mannopyranoside (OBM) is a non-ionic detergent that is widely used in scientific research for various applications. It is a mild and effective detergent that can be used to solubilize membrane proteins without affecting their structure and function.

Applications De Recherche Scientifique

Enzymatic Activities and Biotechnological Applications

Octyl β-D-mannopyranoside is a compound that has been studied in the context of enzymatic activities and biotechnological applications, particularly in relation to mannan hydrolyzing enzymes such as β-mannosidases. These enzymes play a crucial role in the depolymerization of mannan, a major constituent of hemicelluloses in softwoods, by cleaving the 1,4-β-mannopyranosyl linkages to yield mannose. This process is essential for the complete breakdown of mannan and involves enzymes produced primarily by bacteria and fungi. The activity of these enzymes spans a wide range of pH and temperature, making them highly adaptable and useful for various applications including bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. The comprehensive study of microbial mannosidases enhances our understanding and application of these enzymes in biotechnology and medicine (Chauhan & Gupta, 2017).

C-Mannosylation and Protein Modification

Another area of interest is the structural and functional diversity of proteins through post-translational modifications, including C-mannosylation. This rare form of glycosylation involves a single alpha or beta D-mannopyranose forming a carbon-carbon bond with the pyrrole ring of a tryptophan residue. Despite its discovery in 1994, the understanding of C-mannosylation and its implications for human health and biotechnology remains an area ripe for exploration. The structural analysis of C-mannosylated protein structures can provide insights into their role in protein stability, secretion, and function, opening avenues for novel pathways and functions with implications for human health and biotechnology (Crine & Acharya, 2021).

Antioxidant Activity and Health Implications

The study of antioxidants and their applications in various fields has highlighted the importance of assays for determining antioxidant activity. Octyl β-D-mannopyranoside, as part of this broader category of substances, contributes to the understanding of how antioxidants can be analyzed and applied in food engineering, medicine, pharmacy, and potentially in the synthesis and stability of pharmaceuticals and food products. The ability to accurately measure and apply antioxidant properties is crucial for advancing health-related research and applications (Munteanu & Apetrei, 2021).

Alginate Lyase Enzymes

Octyl β-D-mannopyranoside's relevance extends to the study of alginate lyases, which catalyze the degradation of alginate, a polymer of mannuronic acid and guluronic acid. These enzymes are significant for their role in bioengineering and the development of novel alginate polymers for industrial, agricultural, and medical applications. Understanding the characteristics and mechanisms of these enzymes can lead to advancements in the use of alginate and its derivatives for therapeutic and biotechnological purposes (Wong, Preston, & Schiller, 2000).

Mécanisme D'action

Target of Action

Octyl Beta-D-Mannopyranoside is a small molecule that primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water transport in cells.

Mode of Action

It is known to interact with its target, aquaporin z, influencing the transport of water and potentially other small solutes

Biochemical Pathways

This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery . The compound’s role in these biochemical pathways and their downstream effects is an area of active research.

Pharmacokinetics

It is known that lipid vesicles containing this compound demonstrate good stability after 3 months of storage , suggesting potential implications for its bioavailability and pharmacokinetics.

Result of Action

It has been found that this compound combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cholesterol in the membrane environment can synergistically affect the action of this compound

Analyse Biochimique

Biochemical Properties

Octyl beta-D-mannopyranoside interacts with various biomolecules in biochemical reactions. It has been found to be involved in the synthesis of mannogen, a homopolymer of β-1,2-linked mannose residues . This compound acts as a primer for the formation of short mannogen oligomers, which are crucial in the biosynthesis and elongation reactions in mannogen metabolism .

Cellular Effects

In terms of cellular effects, this compound has been found to have potential properties for use as nanovesicles for drug delivery . These nanovesicles can influence cell function by delivering drugs to specific cellular locations, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. For instance, it has been found to modify thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity when combined with cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability over time. Lipid vesicles containing this compound at 6.0 mM demonstrated good stability after 3 months of storage .

Metabolic Pathways

This compound is involved in the metabolic pathway of mannogen synthesis . It interacts with GDP-mannose–dependent β-1,2-mannosyltransferases, enzymes crucial for the synthesis of mannogen .

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312400 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140147-38-2 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)